Cas no 152405-02-2 (1,3-Benzenedimethanol,4-hydroxy-a1-[[[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino]methyl]-)

1,3-Benzenedimethanol,4-hydroxy-a1-[[[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino]methyl]- structure
152405-02-2 structure
Product name:1,3-Benzenedimethanol,4-hydroxy-a1-[[[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino]methyl]-
CAS No:152405-02-2
MF:C25H37NO5
MW:431.564987897873
CID:184635
PubChem ID:197627

1,3-Benzenedimethanol,4-hydroxy-a1-[[[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanol,4-hydroxy-a1-[[[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino]methyl]-
    • 4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol
    • 4-(1-hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
    • alpha-Hydroxysalmeterol
    • 152405-02-2
    • DTXSID00934492
    • UNII-VN3K2MKQ9C
    • .ALPHA.-HYDROXYSALMETEROL
    • 1,3-BENZENEDIMETHANOL, 4-HYDROXY-.ALPHA.1-(((6-(4-HYDROXY-4-PHENYLBUTOXY)HEXYL)AMINO)METHYL)-
    • VN3K2MKQ9C
    • CHEBI:168920
    • NS00116155
    • Inchi: InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2
    • InChI Key: PGRMEHUQIPZHKM-UHFFFAOYSA-N
    • SMILES: C(COCCCC(C1C=CC=CC=1)O)CCCCNCC(C1C=CC(O)=C(CO)C=1)O

Computed Properties

  • Exact Mass: 431.267
  • Monoisotopic Mass: 431.267
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 16
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 635.3°Cat760mmHg
  • Flash Point: 338°C
  • Refractive Index: 1.577

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